Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an ethyl ester group at the 3-position and a 4-propylphenyl substituent at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method is the reaction of 4-propylbenzoyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. The final product is often purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the propyl group, leading to different steric and electronic properties.
Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Contains a methyl group instead of a propyl group, affecting its hydrophobicity and reactivity.
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: The presence of a chlorine atom introduces different electronic effects and potential for halogen bonding.
Uniqueness: Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-propylphenyl group, which imparts specific steric and electronic characteristics. This can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Biological Activity
Ethyl 5-(4-propylphenyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with similar compounds.
Overview of the Compound
This compound belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. The unique structural features of this compound, including the ethyl ester and the 4-propylphenyl group, contribute to its potential effectiveness as a bioactive agent.
The exact mechanism of action for this compound remains largely unexplored. However, similar pyrazole derivatives have shown various modes of action:
- Enzyme Inhibition : Many pyrazole compounds act as enzyme inhibitors, modulating biochemical pathways involved in inflammation and cancer progression.
- Receptor Interaction : The compound may interact with specific receptors or proteins, influencing cellular signaling pathways.
- Non-Covalent Interactions : The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, which may enhance its binding affinity and efficacy.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated the ability of related compounds to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrazoles against Gram-positive bacteria like Staphylococcus aureus range from 7.81 to 62.5 μg/ml .
- The effectiveness against Gram-negative bacteria is generally lower, with MIC values between 250 to 1000 μg/ml .
Anticancer Potential
The potential anticancer activity of this compound is supported by studies on similar pyrazole compounds. These studies indicate that certain derivatives can inhibit tumor growth and angiogenesis in preclinical models . For example:
Compound | Activity Type | Model | Reference |
---|---|---|---|
N-Ethyl-3-amino-5-oxo-4-phenyl-pyrazole | Anticancer | Chick chorioallantoic membrane assay | |
Pyrazole derivatives | Anti-inflammatory | Various models |
Comparative Analysis with Similar Compounds
This compound can be compared to other pyrazole derivatives to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Lacks propyl group | Varies from Ethyl 5-(4-propylphenyl) |
Mthis compound | Methyl instead of ethyl | Different solubility/reactivity |
Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | Contains chlorine atom | Unique electronic effects |
The presence of the propyl group in this compound enhances its steric and electronic characteristics compared to these other derivatives, potentially influencing its biological activity.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative exhibited significant antimicrobial activity against clinical isolates of Haemophilus influenzae, with MIC values as low as 0.49 μg/ml .
- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that certain pyrazoles did not exhibit toxicity at concentrations effective against bacterial growth, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
ethyl 3-(4-propylphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-4-2/h6-10H,3-5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXSBGCYIMBPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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